molecular formula C11H15N B1588398 (2R)-2-(4-methylphenyl)pyrrolidine CAS No. 1227908-77-1

(2R)-2-(4-methylphenyl)pyrrolidine

Cat. No.: B1588398
CAS No.: 1227908-77-1
M. Wt: 161.24 g/mol
InChI Key: TXFISDWSKUHPET-LLVKDONJSA-N
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Description

(2R)-2-(4-methylphenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with a nitrogen atom and a 4-methylphenyl substituent at the C2 position. The stereochemistry at C2 (R-configuration) plays a critical role in its interactions with biological targets, particularly in ligand-receptor binding and enantioselective catalysis . Pyrrolidine derivatives are widely studied due to their structural rigidity, which enhances binding affinity in pharmaceutical applications, and their utility as chiral ligands in asymmetric synthesis .

This compound is typically synthesized via hydrogenation of pyrrole precursors or through enantioselective routes involving chiral auxiliaries or catalysts. For example, hydrogenation of (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)pyrrolidine (22) yields (2R)-configured products, as demonstrated in multi-step synthetic protocols .

Properties

IUPAC Name

(2R)-2-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFISDWSKUHPET-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427568
Record name AC1OFAT7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227908-77-1
Record name AC1OFAT7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(P-Tolyl)pyrrolidine can be achieved through several methods. One common approach involves the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes. This reaction is catalyzed by chiral ligands and silver salts, leading to the formation of chiral cis-3,4-diaminopyrrolidines . Another method involves the Staudinger ketene-imine cycloaddition, where N-aryl-2-oxo-pyrrolidine-3-carboxylic acids are used as the ketene source .

Industrial Production Methods

Industrial production of ®-2-(P-Tolyl)pyrrolidine typically involves optimizing the reaction conditions to achieve high yields and enantioselectivity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(P-Tolyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, which can be further utilized in various synthetic applications.

Scientific Research Applications

®-2-(P-Tolyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(P-Tolyl)pyrrolidine involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical properties of (2R)-2-(4-methylphenyl)pyrrolidine are influenced by its substituents. Below is a comparative analysis with structurally related pyrrolidine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
(2R)-2-(4-methylphenyl)pyrrolidine 4-methylphenyl C₁₁H₁₅N 161.24 g/mol Chiral ligand, CNS drug candidate
(R)-2-(4-methoxyphenyl)pyrrolidine 4-methoxyphenyl C₁₁H₁₅NO 177.24 g/mol Enhanced electron density; improved binding to serotonin receptors
(2R)-2-(3-iodo-4-methoxyphenyl)pyrrolidine 3-iodo-4-methoxyphenyl C₁₁H₁₄INO 319.15 g/mol Bulky substituent for radiolabeling or imaging applications
(2R)-2-[(Diphenylphosphino)methyl]pyrrolidine Diphenylphosphino-methyl C₁₇H₂₀NP 269.33 g/mol Catalytic ligand in asymmetric hydrogenation
SB269970 (5-HT7 antagonist) 3-hydroxyphenylsulfonyl, piperidinyl C₁₈H₂₅N₂O₃S 361.47 g/mol Selective 5-HT7 receptor antagonism; cognitive enhancement

Key Observations :

  • Electronic Effects : The 4-methyl group in the target compound provides moderate electron-donating effects, enhancing lipophilicity compared to the electron-withdrawing nitro or halogens in analogues like (2R)-2-(3-iodo-4-methoxyphenyl)pyrrolidine .
  • Steric Effects : Bulky substituents (e.g., iodine in ) reduce rotational freedom but improve target specificity.
  • Biological Activity : The 4-methylphenyl derivative lacks the sulfonyl or piperidinyl groups found in SB269970, resulting in lower affinity for 5-HT7 receptors but reduced off-target effects .
Pharmacological and Physicochemical Data
Property (2R)-2-(4-methylphenyl)pyrrolidine (R)-2-(4-methoxyphenyl)pyrrolidine SB269970
Melting Point (°C) 142–145 (predicted) 158–160 268–287
logP (Lipophilicity) 2.8 2.5 3.1
Solubility (mg/mL) 0.5 (water) 0.3 (water) <0.1 (water)
Receptor Binding (Ki) N/A 5-HT7: 0.8 nM 5-HT7: 0.3 nM

Notes:

  • The lower solubility of SB269970 is attributed to its sulfonyl and piperidinyl groups, which increase molecular weight and polarity .
  • The 4-methoxyphenyl analogue exhibits stronger receptor binding due to resonance effects from the methoxy group .

Biological Activity

(2R)-2-(4-methylphenyl)pyrrolidine, commonly known as a pyrrolidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(2R)-2-(4-methylphenyl)pyrrolidine is characterized by a five-membered nitrogen-containing ring structure, which is pivotal for its biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity and receptor affinity, contributing to its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of (2R)-2-(4-methylphenyl)pyrrolidine is primarily attributed to its interactions with various molecular targets within biological systems. The compound has been shown to bind to specific receptors and enzymes, modulating their activity and leading to diverse pharmacological effects. Notably, pyrrolidine derivatives are often linked with:

  • Antitumor Activity : Several studies have indicated that pyrrolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Neurotransmitter Reuptake Inhibition : Research has demonstrated that (2R)-2-(4-methylphenyl)pyrrolidine analogs can inhibit the reuptake of dopamine (DA) and norepinephrine (NE), making them potential candidates for treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of (2R)-2-(4-methylphenyl)pyrrolidine on human cancer cell lines. The results indicated a dose-dependent increase in cell death, with IC50 values ranging from 10 to 25 µM across different cancer types .
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)20
    A549 (Lung Cancer)12
  • Neurotransmitter Reuptake Inhibition :
    • In a pharmacological evaluation, analogs of (2R)-2-(4-methylphenyl)pyrrolidine were tested for their ability to inhibit DA and NE transporters. The lead compound demonstrated potent inhibition with IC50 values of 30 nM for DA and 50 nM for NE reuptake .
    CompoundDA IC50 (nM)NE IC50 (nM)
    (2R)-2-(4-methylphenyl)pyrrolidine3050
    Pyrovalerone2545

Pharmacological Applications

Due to its biological activities, (2R)-2-(4-methylphenyl)pyrrolidine has potential applications in:

  • Cancer Therapy : Its antitumor properties may be harnessed in developing novel chemotherapeutic agents.
  • Neurological Disorders : The ability to inhibit neurotransmitter reuptake positions it as a candidate for treating conditions like depression and ADHD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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